(4-Iodobutane-1-sulfonyl)-benzene
Description
(4-Iodobutane-1-sulfonyl)-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a sulfonyl group attached to a four-carbon alkyl chain terminating in an iodine atom. Its molecular formula is C₁₀H₁₃IO₂S, with a molecular weight of 324.18 g/mol. The iodine atom at the terminal position of the butane chain confers unique reactivity, particularly in nucleophilic substitution reactions, while the sulfonyl group enhances electrophilic aromatic substitution resistance .
Synthesis: Typically synthesized via sulfonation of iodobutane derivatives followed by Friedel-Crafts alkylation of benzene. The iodine substituent’s steric bulk and electron-withdrawing nature influence reaction pathways and purification requirements.
Properties
Molecular Formula |
C10H13IO2S |
|---|---|
Molecular Weight |
324.18 g/mol |
IUPAC Name |
4-iodobutylsulfonylbenzene |
InChI |
InChI=1S/C10H13IO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
WTSVKXYSRPAPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Sulfonyl-Benzene Derivatives
| Compound | Substituent | Chain Length | Halogen | Key Functional Groups |
|---|---|---|---|---|
| (4-Iodobutane-1-sulfonyl)-benzene | Iodine (terminal) | 4 | I | Sulfonyl, alkyl iodide |
| (4-Chlorobutane-1-sulfonyl)-benzene | Chlorine (terminal) | 4 | Cl | Sulfonyl, alkyl chloride |
| Benzene-1-sulfonamide | -NH₂ (direct) | - | - | Sulfonamide |
| 4-[5-(4-Chlorophenyl)-pyrazolyl]benzenesulfonamide | Chlorophenyl, pyrazole | - | Cl | Sulfonamide, heterocyclic |
Key Observations :
- Halogen Impact : Iodine’s larger atomic radius (133 pm vs. chlorine’s 79 pm) reduces bond strength in this compound compared to its chloro analog, enhancing susceptibility to nucleophilic attack .
- Chain Length : Butane chains (C4) increase lipophilicity compared to shorter-chain analogs (e.g., propane-sulfonyl derivatives), affecting solubility and biological membrane penetration.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 324.18 | 85–90 (decomposes) | Low | 3.2 |
| (4-Chlorobutane-1-sulfonyl)-benzene | 246.73 | 110–115 | Moderate | 2.8 |
| Benzene-1-sulfonamide | 173.20 | 155–158 | High | 0.5 |
Analysis :
- Solubility : The iodine substituent’s hydrophobic nature reduces aqueous solubility compared to chloro analogs. Sulfonamide derivatives exhibit higher solubility due to hydrogen-bonding capacity .
- Thermal Stability : this compound decomposes at lower temperatures than chloro derivatives, likely due to weaker C–I bonds .
Research Findings and Limitations
- Crystallography : Structural studies of sulfonamide derivatives (e.g., 4-[5-(4-Chlorophenyl)-pyrazolyl]benzenesulfonamide) highlight the role of hydrogen bonding in stabilizing crystal lattices, a feature absent in sulfonyl-iodo compounds due to reduced polarity .
- Limitations : Data on this compound’s biological activity remains sparse compared to well-studied sulfonamides, necessitating further pharmacokinetic studies .
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